(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide
Description
The compound (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide is a hydrazone derivative featuring:
- A 2-methyl-3-nitrobenzamide moiety, providing electron-withdrawing effects due to the nitro group.
- A hydrazinyl-oxoethyl linker, enabling conjugation with the benzylidene group.
- A 4-(diethylamino)benzylidene substituent, contributing steric bulk and electron-donating properties via the diethylamino group.
This structure is synthesized through a multi-step process involving hydrazide formation followed by condensation with substituted benzaldehydes, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-25(5-2)17-11-9-16(10-12-17)13-23-24-20(27)14-22-21(28)18-7-6-8-19(15(18)3)26(29)30/h6-13H,4-5,14H2,1-3H3,(H,22,28)(H,24,27)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQIWCFGDEEBC-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase (e50NT) . e50NT is a membrane-bound enzyme and an essential member of ecto-nucleotidases which regulates extracellular purinergic signalling. Their upregulation results in various disease conditions, for example, inflammation, hypoxia, and cancer.
Mode of Action
Biochemical Pathways
The inhibition of e50NT by the compound affects the extracellular purinergic signalling pathway. This pathway plays a crucial role in various physiological and pathological processes, including inflammation, hypoxia, and cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
(A) N'-(Substituted Benzylidene)-Benzohydrazide Derivatives
(B) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-acetohydrazide Derivatives
- Example : Compound 2k () contains a 2-hydroxy-5-nitrobenzylidene group.
- Key Difference : The meta-nitro position in the target compound versus the para-nitro in 2k may influence electronic distribution and hydrogen-bonding capabilities .
(C) N-(2-Methoxyphenyl)-2-oxoacetamide Derivatives
- Example: 2-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide ().
(D) Pyrazole-Containing Hydrazides
Physicochemical Properties
Electronic and Steric Effects
- Nitro Group (Target vs. 2k) : The meta-nitro position in the target compound may reduce resonance stabilization compared to para-nitro in 2k, increasing electrophilicity at the amide carbonyl .
- Diethylamino Group (Target vs. Methoxy in ): The diethylamino group’s steric bulk could hinder π-stacking interactions but enhance lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
